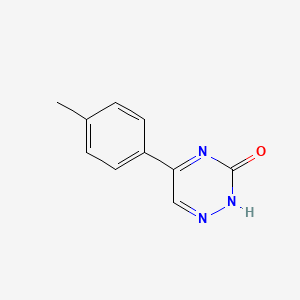

5-(p-Tolyl)-1,2,4-triazin-3(2H)-one

CAS No.: 1199767-11-7

Cat. No.: VC20143923

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1199767-11-7 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one |

| Standard InChI | InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-6-11-13-10(14)12-9/h2-6H,1H3,(H,12,13,14) |

| Standard InChI Key | AJEPRWCZQTVDFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=O)NN=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

5-(p-Tolyl)-1,2,4-triazin-3(2H)-one belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their electron-deficient nature and ability to participate in diverse chemical reactions. The compound’s IUPAC name, 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one, reflects its substitution pattern: a para-methylphenyl group at position 5 and a ketone group at position 3 of the triazine ring . Key structural features include:

-

Molecular Formula: C₁₀H₉N₃O

-

Molecular Weight: 187.20 g/mol

-

SMILES Notation: CC1=CC=C(C=C1)C2=NC(=O)NN=C2

-

InChI Key: AJEPRWCZQTVDFN-UHFFFAOYSA-N

The planar triazine ring facilitates π-π stacking interactions, while the methyl group on the phenyl ring enhances hydrophobicity, influencing solubility and binding affinity in biological systems .

Table 1: Molecular Properties of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one

| Property | Value |

|---|---|

| CAS Registry Number | 1199767-11-7 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one |

| XLogP3-AA | 1.7 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one typically involves cyclization reactions using hydrazine derivatives and aromatic aldehydes or ketones. A common approach employs:

-

Cyclization of Amidrazones: Amidrazones, such as those derived from para-methylbenzaldehyde, undergo oxidative cyclization in the presence of catalysts like palladium on carbon (Pd/C) and 1,8-diazabicycloundec-7-ene (DBU) . This method yields the triazine core with high regioselectivity.

-

Acid/Base-Catalyzed Ring Closure: Reactions under acidic or basic conditions facilitate the formation of the triazine ring from precursors like hydrazides and nitriles.

A representative reaction scheme is provided below:

General Reaction Scheme:

Table 2: Optimized Synthesis Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd/C (5% w/w) |

| Base | DBU |

| Temperature | 80–100°C |

| Solvent | Ethanol or Toluene |

| Reaction Time | 6–12 hours |

Recent advancements have focused on improving yield (up to 78%) and reducing reaction times through microwave-assisted synthesis .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

Para-Substituted Aromatic Groups: Enhance hydrophobic interactions with target proteins, improving binding affinity.

-

Triazine Core: Serves as a hydrogen bond acceptor, critical for enzyme inhibition .

Material Science Applications

Functional Materials

The electron-deficient triazine ring makes 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one a valuable precursor for:

-

Polymer Synthesis: Triazine-based monomers improve thermal stability in polyimides and polyamides.

-

Dyes and Pigments: Derivatives exhibit strong absorbance in the UV-vis range, suitable for optoelectronic devices .

Thermal Stability

Studies on related 1,4-dihydrobenzo triazines reveal decomposition temperatures exceeding 240°C, suggesting potential for high-temperature applications .

Research Gaps and Future Directions

Despite its promise, several areas require exploration:

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicological Assessments: Acute and chronic toxicity data are needed for therapeutic development.

-

Advanced Material Design: Functionalization with electron-withdrawing groups could enhance electronic properties for semiconductor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume